molecular formula C18H21FN4O5S B2461522 2-(4-((3-((6-Ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)sulfonyl)phenoxy)acetamide CAS No. 2034320-85-7

2-(4-((3-((6-Ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)sulfonyl)phenoxy)acetamide

Cat. No. B2461522
CAS RN: 2034320-85-7
M. Wt: 424.45
InChI Key: HDSJUZNGMDVXDI-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups, including a pyrimidine ring, a sulfonyl group, and an acetamide group. Pyrimidine is a heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring . The sulfonyl group is a sulfur atom bonded to two oxygen atoms and connected to an organic moiety. The acetamide group consists of an acetyl group single-bonded to a nitrogen atom .


Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, starting with the synthesis of the pyrimidine ring, followed by various functional group interconversions and coupling reactions . The exact synthetic route would depend on the desired stereochemistry and the availability of starting materials .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms in space and their connectivity. It would likely have a complex three-dimensional structure due to the presence of multiple functional groups and a potential chiral center at the pyrrolidine ring .


Chemical Reactions Analysis

This compound, like other organic molecules, would undergo various chemical reactions depending on the conditions. The pyrimidine ring, for example, might undergo electrophilic substitution or coordinate to metal ions. The sulfonyl group could potentially be reduced to a sulfide or oxidized to a sulfate .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. Factors such as polarity, molecular weight, and functional groups would influence properties like solubility, melting point, and reactivity .

Scientific Research Applications

Sure! Here is a comprehensive analysis of the scientific research applications of 2-(4-((3-((6-Ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)sulfonyl)phenoxy)acetamide, focusing on six unique applications:

Pharmaceutical Development

This compound is a potential candidate for pharmaceutical development due to its unique chemical structure. It can be used as a building block for synthesizing new drugs, particularly those targeting specific enzymes or receptors. Its pyrimidine core is often found in antiviral, anticancer, and antifungal agents .

Biochemical Research

In biochemical research, this compound can be used to study enzyme inhibition and protein interactions. Its structure allows it to bind to specific sites on enzymes, making it useful for investigating the mechanisms of enzyme action and inhibition .

Medicinal Chemistry

Medicinal chemists can utilize this compound to design and synthesize new therapeutic agents. Its fluoropyrimidine moiety is known for enhancing the metabolic stability and bioavailability of drugs, making it a valuable scaffold in drug design .

Agricultural Chemistry

This compound can be explored for developing new agrochemicals, such as herbicides or pesticides. The presence of the sulfonyl group suggests potential activity against various plant pathogens or pests, providing a basis for creating more effective and environmentally friendly agricultural chemicals.

Material Science

In material science, this compound can be used to develop new materials with specific properties. Its unique structure may contribute to the creation of polymers or coatings with enhanced durability, chemical resistance, or other desirable characteristics.

Chemical Biology

Chemical biologists can use this compound to probe biological systems and understand cellular processes. Its ability to interact with biological macromolecules makes it a useful tool for studying cell signaling pathways, protein functions, and other cellular mechanisms.

Mechanism of Action

Target of Action

The primary target of the compound is currently unknown. The compound’s structure suggests it may interact with proteins or enzymes involved in cellular processes

Mode of Action

It is hypothesized that the compound may interact with its targets through non-covalent interactions such as hydrogen bonding, electrostatic interactions, and hydrophobic effects . These interactions can lead to changes in the conformation or activity of the target, affecting its function.

Biochemical Pathways

The compound may affect various biochemical pathways depending on its specific targets. Given the presence of a pyrimidine ring in its structure , it might interfere with nucleotide synthesis or DNA replication, but this is purely speculative. More research is needed to elucidate the affected pathways and their downstream effects.

Pharmacokinetics

Factors such as solubility, stability, and permeability can influence its bioavailability

Result of Action

The molecular and cellular effects of the compound’s action are currently unknown. Depending on its targets and mode of action, it could potentially inhibit or activate certain cellular processes, leading to changes in cell function or viability .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability . For instance, certain conditions may enhance or inhibit the compound’s interactions with its targets, alter its stability, or affect its pharmacokinetics.

Future Directions

The future research directions for this compound could be vast and would depend on its intended use. If it’s a potential drug, further studies could focus on optimizing its synthesis, improving its pharmacokinetics, and testing its efficacy and safety in preclinical and clinical trials .

properties

IUPAC Name

2-[4-[3-(6-ethyl-5-fluoropyrimidin-4-yl)oxypyrrolidin-1-yl]sulfonylphenoxy]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21FN4O5S/c1-2-15-17(19)18(22-11-21-15)28-13-7-8-23(9-13)29(25,26)14-5-3-12(4-6-14)27-10-16(20)24/h3-6,11,13H,2,7-10H2,1H3,(H2,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDSJUZNGMDVXDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=NC=N1)OC2CCN(C2)S(=O)(=O)C3=CC=C(C=C3)OCC(=O)N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21FN4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-((3-((6-Ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)sulfonyl)phenoxy)acetamide

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